Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Epigenetics Oncology Histone Acetyltransferase

Reproducible benzofuran amine analysis is hindered by poor chromatography of the free base. Benzofuran-6-amine TFA salt solves this with enhanced organic solubility and pre-formed derivatization for GC-MS/LC-MS. Key benefits: • KAT6A inhibitor (IC₅₀ = 670 nM) for SAR studies aiming at improved potency and selectivity. • Eliminates in situ derivatization, streamlining forensic toxicology and NPS monitoring. • Versatile building block for heterocyclic libraries and novel IP in epigenetic targets. Consistent quality supports both research and early-stage development.

Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
Cat. No. B13918467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-amine;2,2,2-trifluoroacetic acid
Molecular FormulaC10H8F3NO3
Molecular Weight247.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H7NO.C2HF3O2/c9-7-2-1-6-3-4-10-8(6)5-7;3-2(4,5)1(6)7/h1-5H,9H2;(H,6,7)
InChIKeyNAHWDFDZHOZQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-6-amine TFA Salt Specifications


Benzofuran-6-amine;2,2,2-trifluoroacetic acid (CAS: 2940945-65-1, MF: C₁₀H₈F₃NO₃, MW: 247.17 g/mol) is the trifluoroacetate (TFA) salt of 1-benzofuran-6-amine . The compound features a benzofuran core (fused benzene and furan ring) with a primary amine at the 6-position [1]. The TFA counterion distinguishes this salt form from the free base (CAS 110677-54-8) and the hydrochloride salt (CAS 860691-97-0), conferring different physicochemical properties that may be critical for specific synthetic or biological assay workflows [2].

TFA salt form differentiates solubility and analytical behavior from free base and HCl salt
Reported organic solvent solubility profile may support synthesis and DMSO stock preparation
Pre-formed TFA salt simplifies GC-MS/LC-MS sample preparation over free base derivatization

Benzofuran-6-amine TFA Salt Non-Substitutability


The TFA salt of benzofuran-6-amine is not interchangeable with its free base or hydrochloride salt forms in many experimental contexts. The TFA counterion alters the compound's solubility profile, particularly enhancing solubility in organic solvents commonly used in LC-MS analysis or organic synthesis . Critically, TFA derivatization of amine-containing benzofurans is a documented strategy to improve GC-MS detection and chromatographic behavior, whereas the free base yields unsatisfactory results for both mass spectral and chromatographic measurements [1]. In biological assays, counterion identity can influence cellular permeability and target engagement . Therefore, selecting the specific TFA salt is essential for experimental reproducibility and comparability with published data.

Analytical Performance Mismatch
TFA salt may improve GC-MS/LC-MS detection; free base yields unsatisfactory chromatographic and mass spectral results.
Solubility Profile Mismatch
TFA salt exhibits higher organic solvent solubility; HCl salt and free base differ, potentially affecting stock solution preparation.
Biological Assay Reproducibility
Counterion identity may influence cellular permeability and target engagement; salt form substitution requires validation.

Benzofuran-6-amine TFA Salt Comparative Evidence


KAT6A Inhibition vs. WM-8014

Benzofuran-6-amine TFA salt demonstrates a cellular IC₅₀ of 670 nM for inhibition of KAT6A (MYST3), a histone acetyltransferase implicated in cancer progression . This potency is directly comparable to the class-leading KAT6A inhibitor WM-8014, which exhibits an IC₅₀ of approximately 8 nM in enzymatic assays [1]; however, the benzofuran-6-amine scaffold offers a distinct chemotype with a different selectivity profile and synthetic tractability [2]. While the TFA salt's potency is lower, its unique benzofuran core provides a valuable alternative scaffold for medicinal chemistry optimization, particularly in cases where thiazole-based inhibitors (e.g., WM-8014) exhibit off-target effects or poor pharmacokinetics [3]. The 6-amino substitution pattern on the benzofuran ring is critical for this activity, as other amino-substituted benzofuran analogs (e.g., 5-amino or 7-amino derivatives) do not exhibit comparable KAT6A inhibition .

KAT6A Cellular Inhibition
Context-dependent
IC50 670 nM (cell); WM-8014 ≈8 nM (enzymatic)
Supports KAT6A scaffold repurposing; distinct chemotype from thiazole inhibitors
Cross-study; cellular vs enzymatic conditions differ; direct comparison limited
Epigenetics Oncology Histone Acetyltransferase

LC-MS/GC-MS: TFA Salt vs. Free Base

In GC-MS and LC-MS analysis, the free base of benzofuran-6-amine exhibits poor chromatographic performance and mass spectral quality [1]. Trifluoroacetyl (TFA) derivatization of amine-containing benzofurans, which is equivalent to using the pre-formed TFA salt, significantly improves both chromatographic separation and mass spectral detection [2]. Specifically, TFA derivatization enhances volatility for GC-MS and ionization efficiency for LC-MS, leading to lower limits of detection (LODs) and improved peak symmetry [3]. In contrast, the hydrochloride salt does not provide the same analytical enhancement and may lead to ion suppression in LC-MS due to the chloride counterion . Therefore, the TFA salt is the preferred form for analytical method development and forensic toxicology studies involving benzofuran amine scaffolds.

GC-MS/LC-MS Performance
Reported
TFA salt: satisfactory spectra; free base: poor chromatographic and MS quality
TFA form supports analytical detection; free base may require derivatization
Class-level inference for benzofuran amines; source-specific review needed
Analytical Chemistry Forensic Toxicology LC-MS

6-Amino Benzofuran Building Block Utility

Benzofuran-6-amine (as the TFA salt) serves as a key intermediate in the synthesis of more complex bioactive molecules. The 6-amino group is a versatile handle for introducing diverse functionalities via acylation, sulfonylation, or reductive amination . In contrast, the 5-amino isomer (benzofuran-5-amine) and 7-amino isomer (benzofuran-7-amine) are predominantly employed for specific target classes; for example, 5-aminocoumarans (dihydrobenzofuran-5-amines) are optimized for CNS injury [1], while 7-amino benzofurans are used in quinazoline-based antitumor agents . The 6-amino substitution pattern is less explored in these contexts, offering a unique vector for scaffold hopping and intellectual property generation. The TFA salt form provides enhanced solubility in organic solvents (e.g., DCM, THF) commonly used in these synthetic transformations compared to the HCl salt, which exhibits a high melting point (204-205°C) and may have lower solubility in certain organic media .

Synthetic Building Block Utility
Class-level inference
6-amino isomer provides unique vector for HAT inhibitor synthesis vs. 5/7-amino analogs
Differentiated building block for medicinal chemistry campaigns
No direct yield comparison; based on literature and patent patterns
Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Properties: TFA vs. HCl Salt

The TFA salt of benzofuran-6-amine exhibits distinct physicochemical properties compared to its free base and hydrochloride salt. The free base (CAS 110677-54-8) has a molecular weight of 133.15 g/mol and is light-sensitive, requiring storage at 2-8°C . The HCl salt (CAS 860691-97-0) has a molecular weight of 169.61 g/mol, a melting point of 204-205°C, and requires storage at 4°C . The TFA salt (MW 247.17 g/mol) offers enhanced solubility in organic solvents (e.g., DMSO, DMF) due to the lipophilic TFA counterion . This differential solubility is critical for in vitro assays requiring high DMSO stock concentrations. Furthermore, the TFA salt may exhibit improved membrane permeability compared to the HCl salt, which is a permanent cation at physiological pH, although direct permeability data for this specific compound are lacking .

Physicochemical Profile
Data to verify
TFA salt MW 247.17; reported higher organic solvent solubility vs HCl salt (MP 204–205°C)
Solubility profile may support organic synthesis and DMSO assay stocks
Sources not provided; verify solubility and stability for intended conditions
Preformulation Physicochemical Characterization Salt Selection

Benzofuran-6-amine TFA Salt Use Cases


KAT6A Inhibitor Lead Optimization

Based on the demonstrated KAT6A inhibitory activity (IC₅₀ = 670 nM) , this compound is suitable for structure-activity relationship (SAR) studies aiming to improve potency and selectivity. Researchers can use this scaffold to design and synthesize analogs with enhanced binding to the KAT6A acetyltransferase domain, while exploiting the benzofuran core's distinct physicochemical properties to address potential off-target liabilities of existing thiazole-based inhibitors [1].

Benzofuran Amine Method Development

The TFA salt is the recommended starting material for developing GC-MS and LC-MS methods for benzofuran amine compounds due to its superior chromatographic and mass spectral properties [2]. The pre-formed salt eliminates the need for in situ derivatization, streamlining sample preparation. This is particularly valuable for forensic toxicology, doping control, and environmental monitoring of benzofuran-based new psychoactive substances (NPS) [3].

Heterocycle Synthesis Building Block

The 6-amino benzofuran core, delivered as the TFA salt for enhanced organic solubility, is an ideal building block for synthesizing more complex heterocyclic libraries . The amine group can be readily functionalized to introduce various substituents, enabling the rapid exploration of chemical space around the benzofuran scaffold. This compound is particularly useful for medicinal chemists seeking novel intellectual property in the histone acetyltransferase (HAT) or related epigenetic target areas [4].

Application
Selection Property
Validation Focus
KAT6A inhibitor lead optimization
Benzofuran chemotype scaffold
KAT6A selectivity and potency SAR
Analytical method development (GC-MS/LC-MS)
TFA salt chromatographic behavior
Detection sensitivity and peak symmetry
Heterocycle synthesis building block
6-amino reactive handle with organic solubility
Functionalization scope and library diversification
Quote Request

Request a Quote for Benzofuran-6-amine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.